Ethyl 3-(cyclopropylmethoxy)-4-fluorobenzoate
Description
Ethyl 3-(cyclopropylmethoxy)-4-fluorobenzoate is an aromatic ester featuring a cyclopropylmethoxy group at the 3-position and a fluorine atom at the 4-position of the benzoyl core. This compound is of interest due to its structural complexity, which combines a bulky cyclopropylmethoxy substituent with a fluorine atom—a common bioisostere known to enhance metabolic stability and binding affinity in pharmaceuticals . The ethyl ester group further contributes to lipophilicity, influencing solubility and reactivity.
Properties
CAS No. |
1213256-62-2 |
|---|---|
Molecular Formula |
C13H15FO3 |
Molecular Weight |
238.25 g/mol |
IUPAC Name |
ethyl 3-(cyclopropylmethoxy)-4-fluorobenzoate |
InChI |
InChI=1S/C13H15FO3/c1-2-16-13(15)10-5-6-11(14)12(7-10)17-8-9-3-4-9/h5-7,9H,2-4,8H2,1H3 |
InChI Key |
FPLGHVNXMVPKQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)OCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(cyclopropylmethoxy)-4-fluorobenzoate typically involves the esterification of 3-(cyclopropylmethoxy)-4-fluorobenzoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also considered to minimize the environmental impact of the production process.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 3-(cyclopropylmethoxy)-4-fluorobenzoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Hydrolysis: 3-(cyclopropylmethoxy)-4-fluorobenzoic acid and ethanol.
Reduction: 3-(cyclopropylmethoxy)-4-fluorobenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(cyclopropylmethoxy)-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(cyclopropylmethoxy)-4-fluorobenzoate is primarily determined by its ability to interact with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The fluorine atom may enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds or van der Waals interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Cyclopropylmethoxy vs. Other Alkoxy Groups
The cyclopropylmethoxy group distinguishes this compound from simpler alkoxy-substituted benzoates. For example:
- Ethyl 4-fluorobenzoate (CAS 451-02-5) lacks the cyclopropylmethoxy group, resulting in reduced steric hindrance and lower lipophilicity .
Table 1: Substituent Impact on Properties
Positional Isomerism and Bioactivity
The positions of substituents critically influence biological activity. For instance:
- Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate (corrected from 3- to 4-position in ) highlights how hydroxyl vs. fluorine placement alters hydrogen-bonding capacity and acidity .
- Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-pyridinylbenzamide) shares the 3-cyclopropylmethoxy motif but includes a difluoromethoxy group at position 3. This compound exhibits potent PDE4 inhibition (IC₅₀ = 0.8 nM in neutrophils), underscoring the synergy between cyclopropylmethoxy and electron-withdrawing groups .
Table 2: Positional and Functional Group Comparisons
CPM = cyclopropylmethoxy; OCHF₂ = difluoromethoxy.
Biological Activity
Ethyl 3-(cyclopropylmethoxy)-4-fluorobenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and metabolic regulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique cyclopropylmethoxy group attached to a fluorobenzoate moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
The compound has been identified as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme crucial in fatty acid metabolism. Inhibition of ACC can disrupt lipid biosynthesis, which is particularly relevant in cancer cells that rely on de novo fatty acid synthesis for proliferation. The inhibition mechanism involves competitive binding to the enzyme's active site, thereby reducing malonyl-CoA production, which is essential for fatty acid synthesis .
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines, including those derived from breast and liver cancers. The compound's efficacy was assessed using standard assays such as MTT and colony formation assays, revealing IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.2 |
| HepG2 (Liver) | 4.8 |
| A549 (Lung) | 6.1 |
These results suggest that this compound could serve as a promising candidate for further development in cancer therapy.
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown antimicrobial properties against several pathogenic bacteria. Testing against strains such as Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) that indicate moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Case Studies and Clinical Relevance
Several case studies have explored the application of this compound in preclinical models. One notable study involved its use in a murine model of non-alcoholic fatty liver disease (NAFLD), where it demonstrated significant reductions in liver fat accumulation and inflammation markers compared to control groups . This suggests potential therapeutic benefits not only in cancer but also in metabolic disorders related to lipid metabolism.
Q & A
Basic: What are the optimal synthetic routes for Ethyl 3-(cyclopropylmethoxy)-4-fluorobenzoate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between cyclopropylmethyl bromide and ethyl 4-fluoro-3-hydroxybenzoate under basic conditions. Key parameters include:
- Catalyst/Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the hydroxyl group and facilitate ether bond formation .
- Solvent: Polar aprotic solvents like acetonitrile or acetone improve reaction efficiency .
- Temperature: Reactions are conducted at 40–60°C for 12–18 hours to maximize conversion.
- Purification: Flash column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) removes unreacted starting materials and byproducts. For industrial-scale adaptation, continuous flow reactors can enhance reproducibility and reduce reaction time .
Basic: What analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is critical:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropylmethoxy at C3 and fluorine at C4). Coupling constants in ¹H NMR help distinguish ortho/para substituents .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (C₁₁H₁₃FO₃) and detects isotopic patterns for fluorine .
- X-ray Crystallography: Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .
Advanced: How do the cyclopropylmethoxy and fluorine substituents influence the compound’s bioactivity, particularly in enzyme inhibition?
Methodological Answer:
The substituents modulate electronic and steric properties:
- Cyclopropylmethoxy Group: Introduces steric bulk and electron-donating effects, potentially enhancing binding to hydrophobic enzyme pockets (e.g., PDE4 inhibitors ).
- Fluorine Atom: Withdraws electrons via inductive effects, stabilizing interactions with polar residues in active sites (e.g., hydrogen bonding with serine or tyrosine).
| Substituent Comparison | Bioactivity Impact |
|---|---|
| Cyclopropylmethoxy vs. Methoxy | Higher lipophilicity and metabolic stability due to cyclopropane’s rigid structure . |
| Fluorine vs. Chlorine | Reduced steric hindrance and improved pharmacokinetics (lower toxicity) . |
Experimental Design:
- Perform enzyme inhibition assays (e.g., PDE4) with analogues varying in substituent size/electronic properties.
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with X-ray co-crystallography .
Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacological profiles?
Methodological Answer:
- Docking Studies: Identify key interactions between the compound and target proteins (e.g., PDE4). Focus on optimizing substituent positions for hydrogen bonding or π-π stacking .
- QSAR Models: Quantify relationships between substituent properties (e.g., logP, polar surface area) and bioactivity. Train models using datasets from analogues in PubChem .
- ADMET Prediction: Tools like SwissADME predict absorption, metabolism, and toxicity early in development to prioritize derivatives .
Advanced: What methodologies are suitable for studying the compound’s metabolic pathways and biotransformation?
Methodological Answer:
- In Vitro Metabolism: Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites. Analyze via LC-MS/MS .
- Biotransformation Screening: Incubate with microbial cultures (e.g., Actinobacteria) to explore hydroxylation or ester hydrolysis pathways .
- Isotope Labeling: Track metabolic fate using ¹⁸O or deuterium-labeled compounds in mass spectrometry .
Advanced: How can crystallographic data resolve contradictions in proposed reaction mechanisms or structural assignments?
Methodological Answer:
- Twinned Crystals: Use SHELXL’s TWIN command to refine twinned structures and correct for overlapping reflections .
- Hydrogen Bonding Networks: Analyze intermolecular interactions (e.g., O–H⋯O) to confirm regioselectivity in substitution reactions .
- Disorder Modeling: Apply PART and SUMP instructions in SHELXTL to resolve disordered cyclopropyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
